molecular formula C23H19FN4O3S2 B2525939 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-88-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2525939
CAS No.: 851978-88-6
M. Wt: 482.55
InChI Key: YGODTBIIPRNYDC-UHFFFAOYSA-N
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Description

The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" is a sophisticated chemical entity, often investigated for its potential applications across various scientific domains. Its intricate structure and functional groups make it a subject of interest in medicinal chemistry, synthetic organic chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of 3,4-dihydroisoquinolin-2(1H)-yl sulfone

    • React isoquinoline with sulfonyl chloride under basic conditions (using a base like triethylamine) to produce 3,4-dihydroisoquinolin-2(1H)-yl sulfone.

    • Reaction Condition: Room temperature, organic solvent (e.g., dichloromethane).

  • Step 2: Coupling with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide

    • Couple the sulfone intermediate with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reaction Condition: Room temperature to moderate heating, typically in an organic solvent (e.g., dimethylformamide).

Industrial Production Methods

For industrial-scale production:

  • Continuous Flow Reactors: These are preferred for their efficiency and control over reaction conditions.

  • Batch Reactors: Suitable for precise control over reaction time and temperature, often used for fine chemicals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, which can be targeted by oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: The sulfonyl group can be reduced to sulfides using reducing agents like lithium aluminum hydride.

  • Substitution: The benzohydrazide moiety allows for various substitution reactions, particularly nucleophilic substitutions under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: m-CPBA, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Sulfides.

  • Substitution Products: Corresponding substituted isoquinoline derivatives.

Scientific Research Applications

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential inhibitory effects on certain enzymes.

  • Medicine: Studied for its potential as an anticancer or anti-inflammatory agent.

  • Industry: Used in the development of novel materials and fine chemicals.

Mechanism of Action

The exact mechanism of action of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" depends on its specific application. Typically, its action involves:

  • Molecular Targets: Enzymes or receptor sites that are susceptible to the compound's functional groups.

  • Pathways Involved: May interfere with biochemical pathways involving oxidation or sulfonylation reactions, impacting cellular metabolism or signaling.

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives and benzohydrazides, such as:

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-benzohydrazide

  • N'-(4-Fluorobenzo[d]thiazol-2-yl)benzohydrazide

These compounds share structural similarities but may differ in their chemical reactivity or biological activity.

Conclusion

"4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" stands out due to its unique structural attributes and versatile applications. Its synthesis, reactions, and applications provide a rich field of study for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODTBIIPRNYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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